molecular formula C11H12INO3 B13013579 Acetyl-4-iodo-DL-phenylalanine

Acetyl-4-iodo-DL-phenylalanine

Cat. No.: B13013579
M. Wt: 333.12 g/mol
InChI Key: ZMUIERDDTOKZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for Acetyl-4-iodo-DL-phenylalanine are not readily available in the literature. it can be synthesized through chemical reactions involving the acetylation of 4-iodo-DL-phenylalanine.
  • Researchers typically use standard acetylation procedures to introduce the acetyl group onto the phenylalanine backbone.
  • Chemical Reactions Analysis

      Reactions: Acetyl-4-iodo-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product of acetylation is this compound itself.

  • Scientific Research Applications

      Chemistry: Acetyl-4-iodo-DL-phenylalanine serves as a valuable building block in organic synthesis, especially for creating more complex molecules.

      Biology and Medicine: Its derivatives may find applications in drug development, peptide chemistry, and bioconjugation.

  • Mechanism of Action

    • The exact mechanism by which Acetyl-4-iodo-DL-phenylalanine exerts its effects remains an area of ongoing research.
    • It may interact with specific molecular targets or participate in metabolic pathways related to phenylalanine metabolism.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available in the literature.
    • Similar Compounds: Other iodinated phenylalanine derivatives and acetylated amino acids.

    Properties

    Molecular Formula

    C11H12INO3

    Molecular Weight

    333.12 g/mol

    IUPAC Name

    acetyl 2-amino-3-(4-iodophenyl)propanoate

    InChI

    InChI=1S/C11H12INO3/c1-7(14)16-11(15)10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6,13H2,1H3

    InChI Key

    ZMUIERDDTOKZIY-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)OC(=O)C(CC1=CC=C(C=C1)I)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.